6-[(3,4-Dichlorophenyl)methyl]-3-sulfanylidene-4,6-dihydro-1,2,4-triazin-5-one
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Overview
Description
6-[(3,4-dichlorophenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one is a compound of interest in various fields of scientific research due to its unique chemical structure and properties This compound features a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3,4-dichlorophenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one typically involves the reaction of 3,4-dichlorobenzyl chloride with thiourea under basic conditions to form the intermediate 3,4-dichlorobenzylthiourea. This intermediate is then cyclized in the presence of a suitable base, such as sodium hydroxide, to yield the desired triazine compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions
6-[(3,4-dichlorophenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazine ring or the dichlorophenyl group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
6-[(3,4-dichlorophenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-[(3,4-dichlorophenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Quinazolinetriamine, N6-[(3,4-dichlorophenyl)methyl]
- N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide
Uniqueness
6-[(3,4-dichlorophenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one is unique due to its combination of a triazine ring with a dichlorophenyl and sulfanyl group This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds
Properties
Molecular Formula |
C10H7Cl2N3OS |
---|---|
Molecular Weight |
288.15 g/mol |
IUPAC Name |
6-[(3,4-dichlorophenyl)methyl]-3-sulfanylidene-6H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C10H7Cl2N3OS/c11-6-2-1-5(3-7(6)12)4-8-9(16)13-10(17)15-14-8/h1-3,8H,4H2,(H,13,16,17) |
InChI Key |
VKQWOADANSSZDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC2C(=O)NC(=S)N=N2)Cl)Cl |
Origin of Product |
United States |
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